molecular formula C15H13FN2O2 B14912726 N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide

Cat. No.: B14912726
M. Wt: 272.27 g/mol
InChI Key: OBUWEIRBRDQNDL-LICLKQGHSA-N
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Description

N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a fluorophenyl group and a hydroxybenzohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide typically involves the reaction between salicyl hydrazide and 4-fluoropropiophenone. The reaction is carried out in absolute alcohol with the addition of a few drops of glacial acetic acid. The mixture is stirred at 60°C for several hours, leading to the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound’s fluorophenyl group and hydroxybenzohydrazide moiety allow it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-fluorophenyl)ethylidene]-4-hydroxybenzohydrazide stands out due to its specific combination of a fluorophenyl group and a hydroxybenzohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C15H13FN2O2

Molecular Weight

272.27 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)ethylideneamino]-4-hydroxybenzamide

InChI

InChI=1S/C15H13FN2O2/c1-10(11-2-6-13(16)7-3-11)17-18-15(20)12-4-8-14(19)9-5-12/h2-9,19H,1H3,(H,18,20)/b17-10+

InChI Key

OBUWEIRBRDQNDL-LICLKQGHSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)O)/C2=CC=C(C=C2)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)O)C2=CC=C(C=C2)F

Origin of Product

United States

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